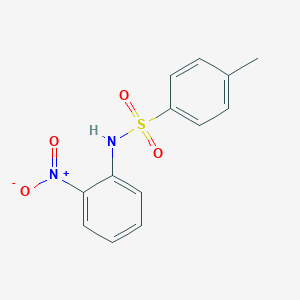

4-methyl-N-(2-nitrophenyl)benzenesulfonamide

Vue d'ensemble

Description

4-methyl-N-(2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . It is also known by other names such as 2’-Nitro-p-toluenesulfonanilide and 2-(p-Tolylsulfonylamino)nitrobenzene . This compound is notable for its role as an inhibitor of carbonic anhydrase isoenzymes I, II, and VI .

Méthodes De Préparation

The synthesis of 4-methyl-N-(2-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-nitroaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

The compound has demonstrated significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that 4-methyl-N-(2-nitrophenyl)benzenesulfonamide exhibits potent antibacterial properties against various Gram-positive and Gram-negative bacteria, including E. coli and Bacillus species. Its mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria .

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, particularly those sensitive to sulfonamides. This property makes it a valuable tool in studying enzyme kinetics and developing new antibacterial agents .

- Potential Anticancer Properties : Some studies suggest that derivatives of sulfonamides, including this compound, may exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. The structure-activity relationship (SAR) studies are crucial to optimizing these compounds for enhanced efficacy against cancer cells .

Pharmaceutical Applications

The pharmaceutical applications of this compound include:

- Drug Development : As a sulfonamide derivative, it serves as a precursor in the synthesis of more complex pharmacological agents. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics .

- Research Tool : The compound is utilized in various research settings to explore enzyme inhibition mechanisms and develop new therapeutic strategies against bacterial infections and potentially cancer .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

- Antibacterial Efficacy : A study published in Europe PMC highlighted its effectiveness against E. coli and other bacterial strains, demonstrating significant inhibition through computational docking studies that estimated binding affinities with DHPS .

- Cytotoxicity Against Cancer Cells : Research indicated that modifications to the sulfonamide structure could enhance its cytotoxic effects on specific cancer cell lines, providing insights into its potential role in anticancer therapies .

- Enzyme Inhibition Studies : Investigations into the compound's interaction with sulfonamide-sensitive enzymes have revealed its potential as a lead compound for further optimization in drug development .

Mécanisme D'action

The mechanism of action of 4-methyl-N-(2-nitrophenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase isoenzymes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa . This inhibition disrupts the enzyme’s normal function, leading to various physiological effects depending on the isoenzyme targeted .

Comparaison Avec Des Composés Similaires

4-methyl-N-(2-nitrophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives such as:

4-methyl-N-(4-nitrophenyl)benzenesulfonamide: Similar in structure but with the nitro group in a different position, leading to different reactivity and biological activity.

N-(2-nitrophenyl)benzenesulfonamide: Lacks the methyl group, which can affect its solubility and reactivity.

4-methyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: Contains an additional methyl group, which can influence its steric and electronic properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Activité Biologique

4-Methyl-N-(2-nitrophenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its notable biological activities , particularly its antimicrobial properties . This compound features a unique structure that includes a methyl group and a nitrophenyl moiety attached to a benzenesulfonamide core, contributing to its potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 280.31 g/mol

- Chemical Structure :

- Contains a sulfonamide group which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 4-methylbenzenesulfonyl chloride with 2-nitroaniline. This reaction is characterized by mild conditions and high efficiency:

- Reactants :

- 4-methylbenzenesulfonyl chloride

- 2-nitroaniline

- Conditions :

- Stirring for 2-3 hours, maintaining pH between 6-10 with sodium carbonate.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibits significant inhibition against:

- E. coli

- Bacillus subtilis

- Bacillus licheniformis

The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate that the compound can effectively inhibit bacterial growth at relatively low concentrations, with reported MIC values ranging from 50 to 150 µg/mL depending on the strain tested .

The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. Computational docking studies suggest that this compound binds effectively to the active site of DHPS, thus blocking the enzyme's function and preventing bacterial proliferation .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Notable Properties | Antimicrobial Activity |

|---|---|---|

| This compound | Contains nitrophenyl group; effective against bacteria | MIC: 50-150 µg/mL against various strains |

| N-(4-Nitrophenyl)benzenesulfonamide | Lacks methyl substitution; stronger antibacterial activity | Higher efficacy against resistant strains |

| N-(2-Aminophenyl)benzenesulfonamide | Amino group instead of nitro; potentially higher reactivity | Variable effectiveness based on structure |

Case Studies and Research Findings

In a study published in Pharmaceuticals, researchers synthesized various sulfonamide derivatives, including this compound, and evaluated their antimicrobial activities. The results indicated that this compound exhibited significant antimicrobial properties, particularly against resistant bacterial strains .

Another investigation focused on the computational aspects of binding affinity, revealing that this compound demonstrated a binding energy of -8.1 kcal/mol when interacting with DHPS, indicating strong potential for therapeutic applications in treating bacterial infections .

Propriétés

IUPAC Name |

4-methyl-N-(2-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-6-8-11(9-7-10)20(18,19)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEARKNYRMBNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292968 | |

| Record name | 2'-nitro-p-toluenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6380-13-8 | |

| Record name | NSC86601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-nitro-p-toluenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.